4-Acetyloxy Omeprazole Sulfide

Chromatographic Separation Method Development Impurity Profiling

4-Acetyloxy Omeprazole Sulfide (CAS 1359829-71-2) is an essential pharmaceutical impurity reference standard for Omeprazole QC. Its unique 4-acetyloxy and sulfide modifications alter LogP (XLogP3=3.3), molecular weight, and solubility compared to unmodified analogs, ensuring a distinct chromatographic retention time that cannot be replicated by generic impurities. Use this compound to develop and validate HPLC/CE methods, assess system suitability, and monitor process control in API manufacturing. Select this specific standard to avoid re-validation delays and ensure regulatory audit readiness.

Molecular Formula C18H19N3O3S
Molecular Weight 357.428
CAS No. 1359829-71-2
Cat. No. B587822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Acetyloxy Omeprazole Sulfide
CAS1359829-71-2
Synonyms2-[[(6-Methoxy-1H-benzimidazol-2-yl)thio]methyl]-3,5-dimethyl-4-pyridinol 4-Acetate
Molecular FormulaC18H19N3O3S
Molecular Weight357.428
Structural Identifiers
SMILESCC1=CN=C(C(=C1OC(=O)C)C)CSC2=NC3=C(N2)C=C(C=C3)OC
InChIInChI=1S/C18H19N3O3S/c1-10-8-19-16(11(2)17(10)24-12(3)22)9-25-18-20-14-6-5-13(23-4)7-15(14)21-18/h5-8H,9H2,1-4H3,(H,20,21)
InChIKeyQXSBQPLPAYUFHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Acetyloxy Omeprazole Sulfide (CAS 1359829-71-2): Product Profile for Analytical and R&D Procurement


4-Acetyloxy Omeprazole Sulfide (CAS 1359829-71-2) is a synthetic derivative of the proton pump inhibitor (PPI) Omeprazole, characterized by an acetyloxy group at the 4-position and a sulfide linkage in place of the parent drug's sulfoxide [1]. It is primarily classified as a pharmaceutical impurity and a key intermediate in the study of Omeprazole metabolism and degradation pathways [2]. The compound is a white solid with the molecular formula C18H19N3O3S and a molecular weight of 357.43 g/mol, and it is soluble in organic solvents such as acetone, chloroform, dichloromethane, and methanol .

Why 4-Acetyloxy Omeprazole Sulfide Cannot Be Interchanged with Other Omeprazole Impurities or Analogs


The substitution of 4-Acetyloxy Omeprazole Sulfide with a generic Omeprazole-related compound, such as Omeprazole Sulfide (EP Impurity C) or 4-Hydroxy Omeprazole Sulfide, is scientifically invalid without re-validation of the specific method or process [1][2]. This is because the 4-acetyloxy modification fundamentally alters key physicochemical properties that are critical for analytical and process control. Specifically, the acetyl ester group increases the compound's molecular weight and LogP (XLogP3 = 3.3) compared to its hydroxy analog, impacting its retention time in chromatographic systems and its solubility profile [3][4]. Furthermore, as a distinct chemical entity, its spectral, thermal, and stability behavior will differ from other impurities, making it a unique marker that cannot be represented by a close analog [5].

4-Acetyloxy Omeprazole Sulfide: Quantitative Differentiation Evidence Against Closest Analogs


Increased Molecular Weight and LogP Relative to Omeprazole Sulfide (EP Impurity C)

4-Acetyloxy Omeprazole Sulfide has a molecular weight of 357.43 g/mol, which is 28.0 g/mol higher than that of Omeprazole Sulfide (EP Impurity C, MW: 329.42 g/mol) [1]. Its computed LogP (XLogP3) is 3.3, indicating it is more lipophilic than the parent drug Omeprazole (XLogP3: 2.3), which impacts its retention behavior in reverse-phase liquid chromatography [2][3].

Chromatographic Separation Method Development Impurity Profiling

Unique Solubility Profile for Extraction and Purification

4-Acetyloxy Omeprazole Sulfide is reported to be soluble in a specific set of organic solvents, including acetone, chloroform, dichloromethane, and methanol [1]. In contrast, a related impurity, 4-Desmethoxy Omeprazole Sulfide, is reported as soluble in dichloromethane and methanol but has no reported data for acetone or chloroform, suggesting a different solubility profile [2].

Sample Preparation Extraction Solubility

Specific Storage Requirements for Stability

The specified storage condition for 4-Acetyloxy Omeprazole Sulfide is a refrigerator [1]. This differentiates it from Omeprazole Sulfide (EP Impurity C) and 4-Hydroxy Omeprazole Sulfide, which are often listed with a shipping and storage temperature of "ambient" [2][3].

Stability Storage Conditions Reference Standard Management

Primary Applications for 4-Acetyloxy Omeprazole Sulfide in Pharmaceutical R&D and Quality Control


Analytical Reference Standard for Method Development and Validation

This compound is ideally suited as an analytical reference standard for developing and validating HPLC or CE methods for the quantification of Omeprazole impurities [1]. Its distinct molecular weight, LogP, and solubility ensure it behaves as a unique entity in a separation, providing a clear target peak for assessing system suitability, resolution, and method specificity [2].

Quality Control Marker in Omeprazole Drug Substance and Product Testing

Pharmaceutical QC laboratories can use 4-Acetyloxy Omeprazole Sulfide as a critical marker to monitor and control impurity levels during Omeprazole API manufacturing and in finished dosage forms . Its presence and concentration serve as a direct indicator of process control, and a characterized reference standard is required for accurate quantitation against a known purity value [3].

Investigation of Omeprazole Metabolism and Degradation Pathways

As an Omeprazole derivative, 4-Acetyloxy Omeprazole Sulfide serves as a model compound or synthetic intermediate in the study of Omeprazole's metabolic and degradation routes . Its structural modifications (acetyl ester and sulfide) make it a useful tool for investigating structure-activity relationships or for generating and identifying novel impurities in forced degradation studies [4].

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